3-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide
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Description
3-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O3S and its molecular weight is 420.95. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
A study by Vanparia et al. (2010) synthesized a compound similar to the one , focusing on its antimicrobial properties. They found that the synthesized compound exhibited significant antimicrobial activity against various bacterial strains and fungal spores, highlighting the potential of such compounds in treating infections (Vanparia et al., 2010).
Protein Kinase Inhibition
Research by Hidaka et al. (1984) discovered that isoquinolinesulfonamides, which are structurally related, are potent inhibitors of protein kinases. This inhibition can be significant in the context of cancer and other diseases where protein kinase activity is dysregulated (Hidaka et al., 1984).
Anticancer and Anti-HIV Evaluation
Pomarnacka and Kornicka (2001) evaluated similar compounds for their anticancer and anti-HIV activities. They found notable sensitivity against leukemia cell lines, suggesting potential applications in oncology and HIV treatment (Pomarnacka & Kornicka, 2001).
Fluorescence and Imaging
A study by Kimber et al. (2003) on related compounds demonstrated their potential in fluorescence imaging, particularly in detecting zinc ions. This property could be valuable in biochemical and medical imaging applications (Kimber et al., 2003).
Inhibitory Effects on Carbonic Anhydrases
Mader et al. (2011) investigated the inhibitory effects of tetrahydroisoquinolin-2-ylsulfonamides on human carbonic anhydrases, which are enzymes involved in many physiological processes. This inhibition can be relevant in designing drugs for conditions like glaucoma and epilepsy (Mader et al., 2011).
Rhodium-Catalyzed Reactions
Research by Chaitanya et al. (2013) showed that compounds with a similar structure can be used in rhodium-catalyzed reactions to synthesize various organic compounds. This finding is significant for synthetic chemistry and pharmaceutical manufacturing (Chaitanya et al., 2013).
PI3K p110α Inhibitors
A series of benzenesulfonohydrazides, closely related to the compound , were prepared and evaluated by Kendall et al. (2007) as inhibitors of PI3K, indicating potential in cancer therapy (Kendall et al., 2007).
Properties
IUPAC Name |
3-chloro-4-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-14(2)10-11-24-20-8-6-17(12-16(20)5-9-21(24)25)23-28(26,27)18-7-4-15(3)19(22)13-18/h4,6-8,12-14,23H,5,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMVBQSDARNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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